

Comparative Cross-Reactivity Profiling of CNX-2006: A Guide for Researchers

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Compound of Interest

Compound Name: CNX-2006

Cat. No.: B611981

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In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), the emergence of acquired resistance to early-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) has necessitated the development of novel, more selective agents.

CNX-2006 is a next-generation, irreversible EGFR inhibitor designed to address this challenge, particularly the common T790M resistance mutation. This guide provides a comparative analysis of the preclinical cross-reactivity profile of **CNX-2006** against other notable EGFR T790M inhibitors, osimertinib and rociletinib, supported by available experimental data.

Executive Summary

CNX-2006 demonstrates potent and selective inhibition of EGFR mutations, including the T790M resistance mutation, while exhibiting significantly lower activity against wild-type (WT) EGFR. This profile suggests a potentially wider therapeutic window compared to earlier generation TKIs. Preclinical data indicates that **CNX-2006**'s selectivity for mutant EGFR is a key differentiator. While direct head-to-head kinase panel data with osimertinib and rociletinib is limited in the public domain, this guide compiles available preclinical data to offer a comparative perspective on their cross-reactivity and potency.

Kinase Inhibition Profile and Cross-Reactivity

A comprehensive understanding of a kinase inhibitor's selectivity is crucial for predicting its efficacy and potential off-target effects. While the complete kinase inhibition panel data for

CNX-2006 is not publicly available in detail, existing data highlights its selectivity for mutant forms of EGFR over the wild-type receptor.

Table 1: Comparative Inhibitory Activity (IC50/Ki in nM) of EGFR T790M Inhibitors

Target	CNX-2006 (IC50, nM)	Osimertinib (IC50, nM)	Rociletinib (CO-1686) (Ki, nM)
EGFR L858R/T790M	< 20[1]	~5[2]	21.5[3][4]
EGFR ex19del/T790M	Data not available	~17	Data not available
EGFR (WT)	> 1000-fold selectivity vs T790M[1]	~200	303.3[3][4]
Other Kinases	Weak inhibition of other kinases noted[5]	Data available in broader panels	Weak inhibition of FAK, CHK2, ERBB4, JAK3[5]

Note: Data is compiled from various preclinical studies and may not be directly comparable due to different assay conditions. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro, while Ki represents the inhibition constant.

Cellular Activity in NSCLC Models

The in vitro potency of **CNX-2006** has been evaluated in various NSCLC cell lines harboring different EGFR mutations.

Table 2: Cellular Proliferation Inhibition (GI50 in nM) in EGFR-Mutant NSCLC Cell Lines

Cell Line (EGFR Status)	CNX-2006	Osimertinib	Rociletinib
H1975 (L858R/T790M)	Potent activity reported	~5[2]	100-140
PC-9 (del E746-A750)	Potent activity reported	~23[2]	Data not available
PC-9/ER (Acquired T790M)	Potent activity reported	~166[2]	Data not available

Experimental Protocols

In Vitro Kinase Inhibition Assay (Illustrative Protocol)

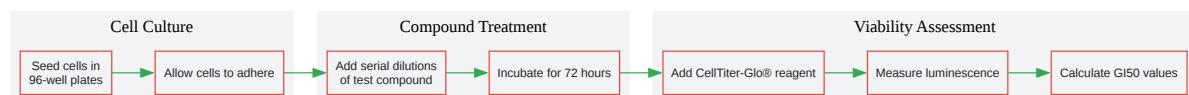
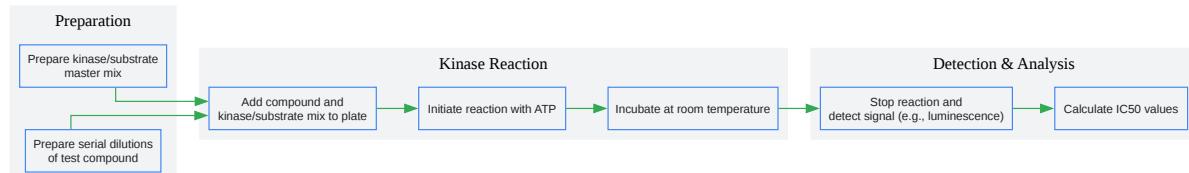
This protocol outlines a general method for determining the in vitro potency of an inhibitor against EGFR.

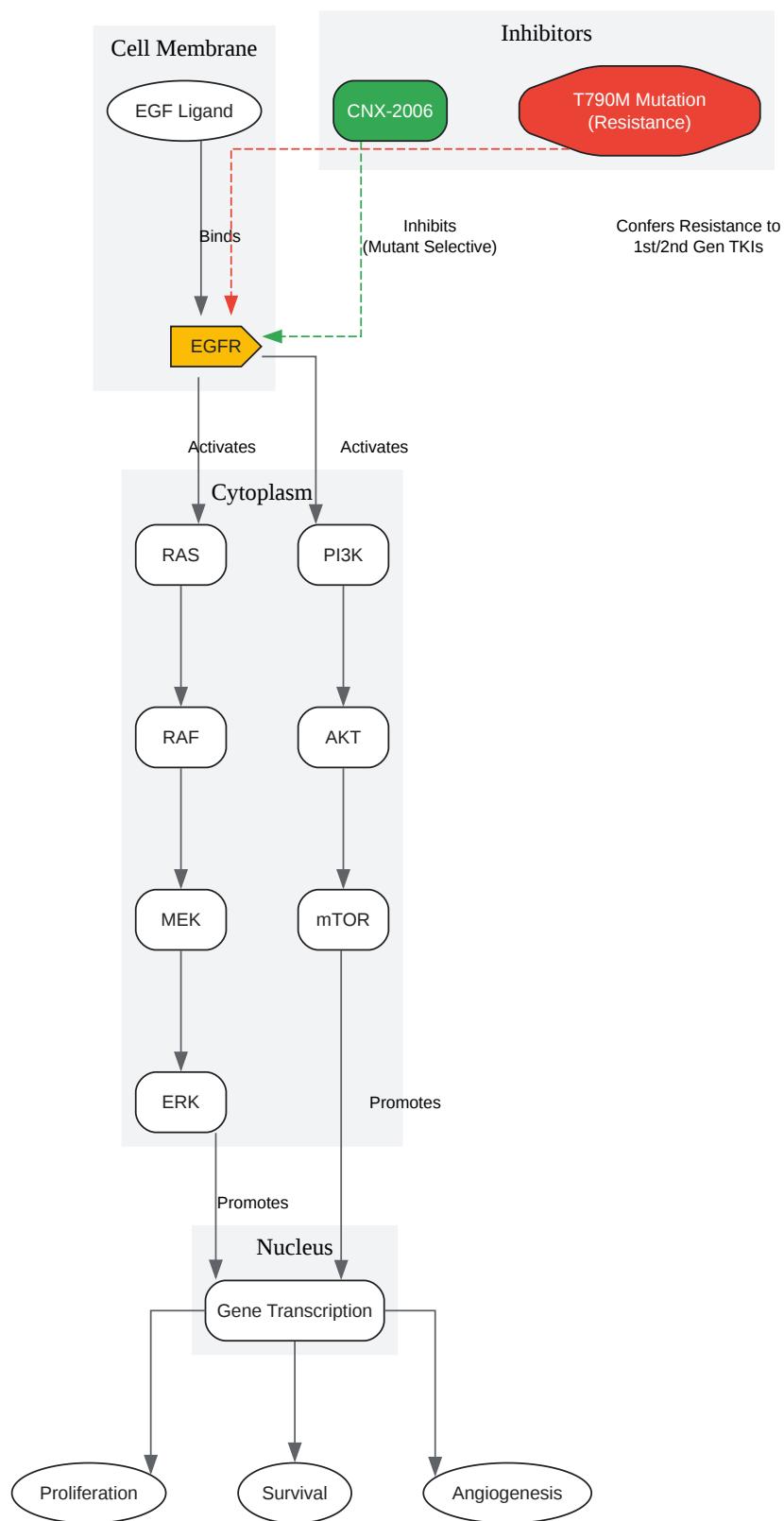
Objective: To determine the IC₅₀ value of a test compound against wild-type and mutant EGFR kinases.

Materials:

- Recombinant human EGFR kinase domains (WT, L858R/T790M, etc.)
- ATP (Adenosine triphosphate)
- Kinase buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT, pH 7.4)
- Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
- Test compound (e.g., **CNX-2006**) dissolved in DMSO
- ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
- 384-well plates

Workflow Diagram:



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